Superior Aldose Reductase Substrate
L-Idose exhibits significantly enhanced affinity for aldose reductase compared to the physiological substrate D-glucose. In direct enzyme kinetic assays with human recombinant aldose reductase, the KM for L-idose was 85 mM, while the kcat was 31 min⁻¹, comparable to D-glucose's kcat of 30 min⁻¹ but with a drastically lower KM (D-glucose KM ranges from 35-212 mM) [1]. The 13C-1 label on L-Idose-13C-1 allows these kinetic studies to be performed with quantitative tracking of the substrate and its product (L-sorbitol-13C-1) via MS or NMR, a feature not possible with the unlabeled substrate .
| Evidence Dimension | Enzyme affinity (Michaelis-Menten constant, KM) |
|---|---|
| Target Compound Data | KM = 85 mM (for L-idose) |
| Comparator Or Baseline | KM = 35 - 212 mM (for D-glucose) |
| Quantified Difference | KM for L-idose is at the lower bound or significantly lower than the reported range for D-glucose. |
| Conditions | In vitro enzyme assay with human recombinant aldose reductase (AKR1B1), pH 7.0, 37°C. |
Why This Matters
This lower KM, combined with an identical kcat, demonstrates L-idose's superior suitability as a substrate for high-throughput screening and kinetic characterization of aldose reductase inhibitors, a key target in diabetic complications. The 13C label enables direct, interference-free quantification of the enzymatic reaction.
- [1] Balestri F, Cappiello M, Moschini R, Rotondo R, Buggiani I, Pelosi P, Mura U, Del-Corso A. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity. Biochem Biophys Res Commun. 2015 Jan 24;456(4):891-5. doi: 10.1016/j.bbrc.2014.12.054. PMID: 25528584. View Source
